molecular formula C20H20O6 B3877286 (E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE

(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE

Cat. No.: B3877286
M. Wt: 356.4 g/mol
InChI Key: MELLWLMZFAEGSK-GQCTYLIASA-N
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Description

(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These activities make it a subject of interest in the development of new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential use in treating various diseases. Its antioxidant and anti-inflammatory properties are particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and microbial growth. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with well-documented antioxidant and anti-inflammatory properties.

    Curcumin: A natural compound with a similar structure, known for its potent anti-inflammatory and antioxidant effects.

Uniqueness

(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE stands out due to the presence of the benzodioxin ring and trimethoxyphenyl group, which confer unique chemical properties and biological activities. These structural features distinguish it from other chalcones and related compounds, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-22-18-10-13(11-19(23-2)20(18)24-3)4-6-15(21)14-5-7-16-17(12-14)26-9-8-25-16/h4-7,10-12H,8-9H2,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELLWLMZFAEGSK-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
Reactant of Route 3
Reactant of Route 3
(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
Reactant of Route 4
(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
Reactant of Route 5
Reactant of Route 5
(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
Reactant of Route 6
Reactant of Route 6
(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE

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